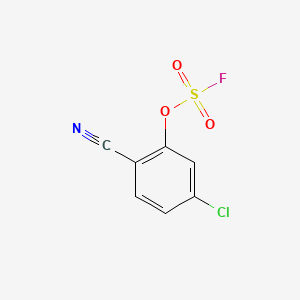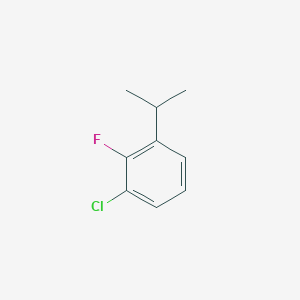
1-Propylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propylcyclopentane-1-carboxylic acid is an organic compound with the molecular formula C₉H₁₆O₂. It is a cycloalkane carboxylic acid derivative, characterized by a cyclopentane ring substituted with a propyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propylcyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone followed by oxidation. The process typically includes:
Alkylation: Cyclopentanone is reacted with 1-iodopropane in the presence of a strong base such as sodium hydride (NaH) to form 1-propylcyclopentanone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and efficiency.
Chemical Reactions Analysis
1-Propylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding ketones or aldehydes under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group can be converted to esters, amides, or other derivatives using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alcohols (for esterification), amines (for amidation).
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Esters, amides.
Scientific Research Applications
1-Propylcyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of cyclic compounds and chiral molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-propylcyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex molecules. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to desired biochemical effects .
Comparison with Similar Compounds
1-Propylcyclopentane-1-carboxylic acid can be compared with other cycloalkane carboxylic acids, such as:
Cyclopentanecarboxylic Acid: Lacks the propyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
Cyclohexanecarboxylic Acid: Contains a six-membered ring, which may result in different steric and electronic properties compared to the five-membered ring of this compound.
Uniqueness: The presence of the propyl group in this compound imparts unique hydrophobic characteristics and influences its reactivity and interactions in chemical and biological systems .
Properties
CAS No. |
63399-61-1 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-propylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2/c1-2-5-9(8(10)11)6-3-4-7-9/h2-7H2,1H3,(H,10,11) |
InChI Key |
JUNDTCLZRYFZLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate](/img/structure/B13560909.png)
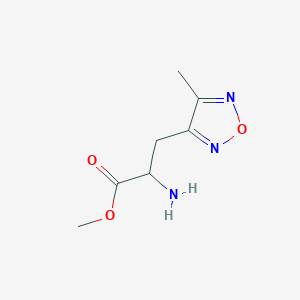
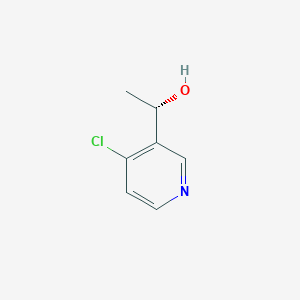
![1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride](/img/structure/B13560926.png)
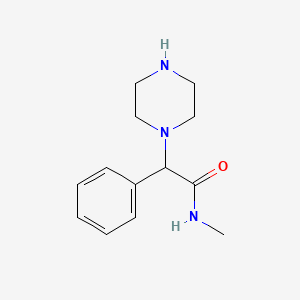
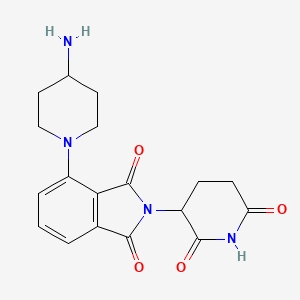
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(4-methylphenoxy)propan-1-one hydrochloride](/img/structure/B13560955.png)
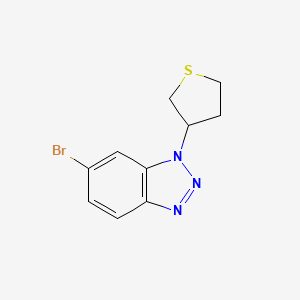
![5-[(Methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13560961.png)
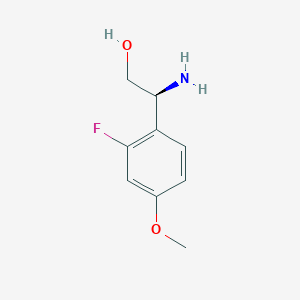
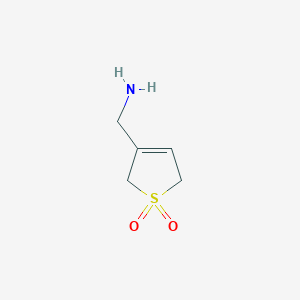
![Tert-butyl3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13560972.png)
